N-(5-chloro-2-methoxyphenyl)-2-(3,5-dichloro-N-methylsulfonylanilino)acetamide
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Overview
Description
N-(5-chloro-2-methoxyphenyl)-2-(3,5-dichloro-N-methylsulfonylanilino)acetamide is a synthetic organic compound that belongs to the class of acetamides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloro-2-methoxyphenyl)-2-(3,5-dichloro-N-methylsulfonylanilino)acetamide typically involves multi-step organic reactions. The starting materials often include 5-chloro-2-methoxyaniline and 3,5-dichloro-N-methylsulfonylaniline. The reaction conditions may involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon or copper sulfate.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters such as temperature, pressure, and pH are carefully controlled to optimize yield and purity. The use of automated systems for monitoring and controlling the reaction conditions is common to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloro-2-methoxyphenyl)-2-(3,5-dichloro-N-methylsulfonylanilino)acetamide can undergo various chemical reactions, including:
Oxidation: This reaction may involve the use of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Halogenation or sulfonation reactions can occur under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Chlorine gas in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the production of specialty chemicals or materials.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methoxyphenyl)-2-(3,5-dichloro-N-methylsulfonylanilino)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N-(5-chloro-2-methoxyphenyl)-acetamide
- 2-(3,5-dichloroanilino)acetamide
- N-methylsulfonylaniline derivatives
Uniqueness
N-(5-chloro-2-methoxyphenyl)-2-(3,5-dichloro-N-methylsulfonylanilino)acetamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties
Properties
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-(3,5-dichloro-N-methylsulfonylanilino)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl3N2O4S/c1-25-15-4-3-10(17)8-14(15)20-16(22)9-21(26(2,23)24)13-6-11(18)5-12(19)7-13/h3-8H,9H2,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROVIKIYQYSQWNX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)CN(C2=CC(=CC(=C2)Cl)Cl)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl3N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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